molecular formula C10H10N4O B13178579 N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide CAS No. 149047-33-6

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13178579
CAS No.: 149047-33-6
M. Wt: 202.21 g/mol
InChI Key: NPUJOULWFRLDHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of pyridin-4-ylmethylamine with imidazole-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

149047-33-6

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H10N4O/c15-10(14-6-5-12-8-14)13-7-9-1-3-11-4-2-9/h1-6,8H,7H2,(H,13,15)

InChI Key

NPUJOULWFRLDHN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)N2C=CN=C2

Origin of Product

United States

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